Isoform‑Biased Potency: PIM1/PIM3 Preference with a 125‑Fold Selectivity Window Over PIM2
In head‑to‑head biochemical IC50 comparisons, PIM inhibitor 1 (phosphate) exhibits a pronounced PIM1/PIM3 bias (IC50 0.24 nM and 0.12 nM, respectively) relative to PIM2 (IC50 30 nM), yielding a PIM2/PIM1 ratio of 125 . This ratio is substantially larger than those of the pan‑PIM comparators AZD1208 (PIM2/PIM1 ratio ≈ 12.5; IC50: PIM1 0.4 nM, PIM2 5 nM, PIM3 1.9 nM) [1] and CX‑6258 (ratio ≈ 5; IC50: 5, 25, 16 nM) . The selectivity gradient (PIM1 ≈ PIM3 << PIM2) is unique among clinically evaluated pan‑PIM inhibitors and may be exploited when experimental designs require preferential PIM1/3 pathway interrogation with relative PIM2 sparing.
| Evidence Dimension | Biochemical IC50 and isoform selectivity ratio (PIM2 IC50 / PIM1 IC50) |
|---|---|
| Target Compound Data | PIM1 IC50 0.24 nM; PIM2 IC50 30 nM; PIM3 IC50 0.12 nM; PIM2/PIM1 ratio = 125 |
| Comparator Or Baseline | AZD1208: PIM1 0.4 nM, PIM2 5 nM, PIM3 1.9 nM (ratio ≈ 12.5); CX‑6258: 5, 25, 16 nM (ratio = 5); SGI‑1776: 7, 363, 69 nM (ratio ≈ 52) |
| Quantified Difference | PIM inhibitor 1 (phosphate) exhibits the highest PIM2/PIM1 IC50 ratio (125) among pan‑PIM clinical candidates, indicating a >10‑fold larger selectivity window over PIM2 compared with AZD1208 and CX‑6258. |
| Conditions | Cell‑free biochemical kinase assays at Km ATP concentrations; data from Incyte Corporation patent WO 2017044730 A1 and independent vendor confirmation. |
Why This Matters
A researcher selecting a pan‑PIM inhibitor for PIM1/3‑centric pathway dissection may prefer the compound with the widest PIM2 window to minimize confounding PIM2‑mediated effects, which PIM inhibitor 1 (phosphate) provides quantitatively.
- [1] Keeton EK, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913. Table 1: IC50 values at Km ATP. View Source
